molecular formula C14H22ClNO B1394734 4-(4-Propylphenoxy)piperidine hydrochloride CAS No. 1219976-25-6

4-(4-Propylphenoxy)piperidine hydrochloride

Cat. No.: B1394734
CAS No.: 1219976-25-6
M. Wt: 255.78 g/mol
InChI Key: CNHYQPXOVMMYET-UHFFFAOYSA-N
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Description

4-(4-Propylphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylphenoxy)piperidine hydrochloride typically involves the following steps:

    Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent under the action of an alkali compound to obtain N-(3-halide propyl) piperidine.

    Etherification: The N-(3-halide propyl) piperidine is then etherified with 4-propylphenol in the presence of an alkali compound to form 4-(4-Propylphenoxy)piperidine.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-(4-Propylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter receptors in the central nervous system, leading to its potential therapeutic effects in neurological disorders . It also interacts with cellular enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)piperidine hydrochloride
  • 4-(4-Methylphenoxy)piperidine hydrochloride
  • 4-(4-Ethylphenoxy)piperidine hydrochloride

Uniqueness

4-(4-Propylphenoxy)piperidine hydrochloride is unique due to its specific propylphenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-13(7-5-12)16-14-8-10-15-11-9-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYQPXOVMMYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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